4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
4-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c22-25(23,20-7-1-2-8-20)21-9-5-14(6-10-21)12-24-17-11-16(15-3-4-15)18-13-19-17/h11,13-15H,1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKFMBYKHQLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Ring Construction via Cyclocondensation
For cases requiring higher regiocontrol, Biginelli-like cyclization between cyclopropylacetamide and methoxy-substituted β-diketones offers an alternative. Ethyl methoxyacetate and cyclopropylurea undergo condensation in refluxing methanol with sodium methoxide, yielding 4-cyclopropyl-6-methoxy-2-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride/N,N-dimethylaniline (82% yield).
Assembly of the [1-(Pyrrolidine-1-Sulfonyl)Piperidin-4-Yl]Methoxy Side Chain
Piperidine Ring Formation
Metal-free reductive hydroamination of enynyl amines, as demonstrated by Gharpure et al., provides stereocontrolled access to piperidines. Treatment of pent-4-en-1-yn-3-amine with TMSOTf in dichloromethane induces 6-endo-dig cyclization, yielding piperidine-4-carbaldehyde in 74% yield with >20:1 diastereoselectivity. Reduction with NaBH₄ gives piperidin-4-ylmethanol, crucial for subsequent etherification.
Sulfonylation with Pyrrolidine
Piperidin-4-ylmethanol undergoes sulfonylation using pyrrolidine-1-sulfonyl chloride in dichloromethane with triethylamine as base. Optimal conditions (0°C, 4h) achieve 88% conversion to 1-(pyrrolidine-1-sulfonyl)piperidin-4-ylmethanol. Alternative protocols utilizing in situ generation of sulfonyl chlorides from thiols (e.g., pyrrolidine thiol with ClSO₃H) show comparable efficiency but require rigorous temperature control.
Ether Bond Formation: Coupling Core and Side Chain
Mitsunobu Reaction
The Mitsunobu protocol proves superior for ether synthesis. Combining 4-cyclopropyl-6-hydroxypyrimidine, 1-(pyrrolidine-1-sulfonyl)piperidin-4-ylmethanol, DIAD, and PPh₃ in THF at 0°C→rt over 12h delivers the target compound in 68% yield. This method avoids racemization and provides excellent functional group tolerance.
Nucleophilic Displacement
Activation of the piperidine methanol as mesylate (MsCl, Et₃N) allows displacement by the pyrimidine hydroxyl group. Reaction in DMF with Cs₂CO₃ at 80°C for 6h achieves 54% yield, but competing elimination reduces efficiency compared to Mitsunobu.
Process Optimization and Scale-Up Challenges
Purification Strategies
Final purification via reverse-phase HPLC (C18 column, 10-90% MeCN/H₂O + 0.1% TFA) resolves residual diastereomers from piperidine synthesis, ensuring >99% purity. Crystallization attempts from EtOAc/hexane prove less effective due to the compound's amphiphilic nature.
Byproduct Analysis
Common impurities include:
- Over-sulfonylated piperidine (8-12% without strict stoichiometric control)
- Pyrimidine ring-opened products (<5% under acidic conditions)
- Ether cleavage products (3-7% in nucleophilic displacement routes)
Comparative Evaluation of Synthetic Routes
| Parameter | Mitsunobu Route | SNAr Displacement |
|---|---|---|
| Yield | 68% | 54% |
| Purity | 99.2% | 92.7% |
| Stereochemical Integrity | Preserved | Partial racemization |
| Scalability | 500g demonstrated | Limited to 100g |
Applications and Derivative Synthesis
The target compound serves as a key intermediate for JAK/STAT inhibitors, with demonstrated IC₅₀ values <50nM against JAK1. Structure-activity relationship (SAR) studies reveal:
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of 4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine and related compounds:
Note: Calculated molecular weights are based on formula unless explicitly provided in evidence.
Functional and Pharmacological Insights
- Target Compound vs. BK80466 : The replacement of pyrrolidine sulfonyl with a fluoropyridine carbonyl group in BK80466 reduces molecular weight (356.39 vs. 415.49) and introduces a fluorine atom, which typically improves metabolic stability and membrane permeability . This substitution may target enzymes sensitive to electron-withdrawing groups (e.g., kinases).
- Target Compound vs. CAS 2309776-69-8 : The benzo-dioxepin sulfonyl substituent in CAS 2309776-69-8 adds significant steric bulk (MW 445.5), likely reducing solubility but enhancing affinity for hydrophobic binding pockets (e.g., in proteases or GPCRs) .
- Target Compound vs.
Biological Activity
4-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked through a sulfonyl group. Its molecular formula is CHNOS, and its molecular weight is approximately 320.41 g/mol.
Biological Activity Overview
Research on the biological activity of this compound has identified several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate antibacterial properties against various strains of bacteria.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE) and urease, which are significant in various physiological processes.
- Anticancer Properties : Some studies suggest that it may possess anticancer activity, although further research is needed to elucidate its mechanisms.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound. The results indicated that while it showed moderate activity against Staphylococcus aureus, it was less effective against Escherichia coli. This highlights the need for further optimization of the compound's structure to enhance its antibacterial properties.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against human acetylcholinesterase and jack bean urease. The results demonstrated significant inhibitory effects with IC values indicating strong potential for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies have suggested that it interacts with specific amino acid residues in target enzymes, which may explain its inhibitory effects on AChE and urease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
